(2E)-3-pyrazin-2-ylacrylic acid chemical properties
(2E)-3-pyrazin-2-ylacrylic acid chemical properties
An In-depth Technical Guide to (2E)-3-pyrazin-2-ylacrylic acid: Properties, Synthesis, and Applications
Executive Summary
(2E)-3-pyrazin-2-ylacrylic acid is a heterocyclic compound featuring a pyrazine ring linked to an acrylic acid moiety. This structure positions it as a molecule of significant interest for researchers in medicinal chemistry and materials science. The pyrazine core is a recognized pharmacophore present in several FDA-approved drugs, valued for its hydrogen bonding capabilities and metabolic stability.[1] The α,β-unsaturated carboxylic acid group confers reactivity as a Michael acceptor, enabling potential covalent interactions with biological targets, a strategy increasingly employed in modern drug design.[2] This guide provides a comprehensive overview of the known and predicted chemical properties, a detailed synthetic protocol, reactivity analysis, and a discussion of its potential applications in drug development, grounded in authoritative scientific principles.
Introduction: A Scaffold of Bivalent Potential
The strategic combination of a pyrazine heterocycle and an acrylic acid functional group in (2E)-3-pyrazin-2-ylacrylic acid creates a molecular scaffold with bivalent potential. Pyrazine and its derivatives are cornerstones in medicinal chemistry, found in therapeutics ranging from the anti-mycobacterial agent pyrazinamide to the proteasome inhibitor bortezomib, used in cancer therapy.[1] The pyrazine ring's electron-deficient nature influences the electronic properties of its substituents and offers multiple sites for hydrogen bonding, which is crucial for molecular recognition at protein active sites.
Concurrently, the acrylic acid moiety is not merely a passive linker. As an α,β-unsaturated carbonyl, it is a classic Michael acceptor, capable of undergoing conjugate addition reactions with nucleophiles.[3] In a biological context, this allows for the potential of targeted covalent inhibition, where the molecule forms a stable bond with a nucleophilic amino acid residue (e.g., cysteine) in a protein, leading to prolonged and often potent modulation of its function. This guide synthesizes the available data to present a holistic technical profile of this promising compound for research and development professionals.
Physicochemical and Spectroscopic Profile
While extensive experimental data for (2E)-3-pyrazin-2-ylacrylic acid is not widely published, a robust profile can be constructed from computational predictions and analysis of its constituent functional groups.[4]
Core Properties
All quantitative data is summarized in the table below for clarity and ease of reference.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₆N₂O₂ | [4] |
| Molecular Weight | 150.14 g/mol | [4] |
| Monoisotopic Mass | 150.04292 Da | [4] |
| IUPAC Name | (2E)-3-(pyrazin-2-yl)prop-2-enoic acid | [4] |
| CAS Number | 135430-19-6 | Inferred from supplier catalogs |
| Predicted XlogP | -0.2 | [4] |
| Physical Appearance | Expected to be a crystalline solid at room temperature. | Analog dependent |
| Solubility | Expected to have some solubility in polar protic solvents. | Analog dependent |
| Melting Point | Not reported. Expected to be higher than acrylic acid (13 °C).[5] | N/A |
Predicted Spectroscopic Signature
The interpretation of spectroscopic data is critical for structural confirmation. Below is a predicted analysis based on the known spectral features of the pyrazine and acrylic acid moieties.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.
-
Pyrazine Protons: Three distinct signals in the aromatic region (typically δ 8.5-8.7 ppm), corresponding to the three protons on the pyrazine ring.[6]
-
Vinyl Protons: Two doublets in the olefinic region (δ 6.5-8.0 ppm). The proton alpha to the carbonyl will be downfield. A large coupling constant (J ≈ 15-18 Hz) between these protons would confirm the (E)-stereochemistry.[7]
-
Carboxylic Acid Proton: A broad singlet, typically far downfield (δ > 10 ppm), which may exchange with D₂O.[7]
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal around δ 165-170 ppm.
-
Vinyl Carbons: Two signals in the δ 120-150 ppm range.
-
Pyrazine Carbons: Three distinct signals in the aromatic region, typically δ 140-150 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display several key stretching frequencies.
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid.[8]
-
C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the conjugated carbonyl.[9]
-
C=C Stretch: An absorption around 1620-1640 cm⁻¹ for the alkene.[8]
-
C-H Bending: An out-of-plane C-H bending vibration near 980 cm⁻¹ would provide further evidence for the (E)-trans configuration.
-
Pyrazine Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region.[10]
-
-
Mass Spectrometry: Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 151.0502 and/or an [M-H]⁻ ion at m/z 149.0356.[4]
Synthesis and Reactivity
Proposed Synthesis: Knoevenagel Condensation
The most direct and industrially scalable synthesis of (2E)-3-pyrazin-2-ylacrylic acid is the Knoevenagel condensation. This classic reaction involves the base-catalyzed condensation of an aldehyde (pyrazine-2-carboxaldehyde) with a compound containing an active methylene group (malonic acid), followed by spontaneous decarboxylation.[11][12] The use of pyridine as both the solvent and catalyst is common for this transformation, often with a small amount of piperidine to accelerate the reaction.
Caption: Knoevenagel condensation workflow for synthesis.
Detailed Experimental Protocol:
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyrazine-2-carboxaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (20 mL per 0.1 mol of aldehyde).
-
Catalyst Addition: Add piperidine (0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 115 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting aldehyde (typically 2-4 hours).
-
Workup: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid until the pH is approximately 2-3. This step neutralizes the pyridine and protonates the product, causing it to precipitate.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual pyridine hydrochloride.
-
Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, IR spectroscopy, mass spectrometry, and melting point analysis.
Reactivity Profile: The Michael Acceptor
The primary mode of reactivity for this molecule, particularly in a biological context, is its role as a Michael acceptor. The electron-withdrawing nature of both the pyrazine ring and the adjacent carboxylic acid group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by soft nucleophiles.
Caption: Generalized mechanism of Michael addition.
This reactivity is the foundation for its potential use as a covalent inhibitor in drug discovery. Other notable reactions include standard transformations of the carboxylic acid group, such as esterification (Fischer esterification with an alcohol and acid catalyst) and amide bond formation (using coupling agents like EDC or HATU).
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of (2E)-3-pyrazin-2-ylacrylic acid make it a compelling starting point for drug discovery campaigns.
Covalent Enzyme Inhibition
The acrylic acid "warhead" can be strategically employed to target non-catalytic cysteine residues near the active site of an enzyme. This can lead to highly specific and potent irreversible inhibition. The pyrazine moiety can be tailored to provide the necessary binding affinity and selectivity for the target protein, guiding the reactive acrylamide group into the correct orientation for covalent bond formation.
Caption: Covalent modification of a target protein.
Scaffold for Library Synthesis
(2E)-3-pyrazin-2-ylacrylic acid is an ideal building block for creating libraries of novel compounds. The carboxylic acid provides a handle for diversification through amide coupling, allowing for the introduction of a wide range of chemical groups to explore the structure-activity relationship (SAR). Furthermore, derivatives of the pyrazine ring can be synthesized to fine-tune properties like solubility, cell permeability, and metabolic stability. Given the broad biological activities reported for pyrazine and pyrazole-containing molecules, potential therapeutic areas for derivatives could include oncology, and infectious diseases.[13][14][15][16]
Conclusion
(2E)-3-pyrazin-2-ylacrylic acid represents a strategically designed chemical entity with high potential for advanced research applications. Its synthesis is straightforward via the Knoevenagel condensation, and its reactivity is dominated by the Michael acceptor character of the acrylic acid moiety. This predictable reactivity, combined with the favorable pharmacological profile of the pyrazine heterocycle, makes it a valuable scaffold for the development of covalent inhibitors and a versatile building block for medicinal chemistry libraries. Further investigation into its biological activities is warranted and promises to yield novel discoveries.
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